An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde
An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzaldehyde, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling guidelines, and significant applications, particularly within the pharmaceutical and agrochemical sectors.
Core Properties
2-Chloro-6-fluorobenzaldehyde, with the CAS number 387-45-1 , is a disubstituted benzaldehyde (B42025) derivative.[1][2][3] Its strategic placement of halogen atoms and a reactive aldehyde group makes it a valuable precursor in organic synthesis. The molecular formula for this compound is C₇H₄ClFO.[1][3]
A summary of its key physical and chemical properties is presented below for easy reference.
Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorobenzaldehyde
| Property | Value | References |
| CAS Number | 387-45-1 | [1][2][3][4] |
| Molecular Formula | C₇H₄ClFO | [1][3] |
| Molecular Weight | 158.56 g/mol | [1][3] |
| Appearance | White to yellow crystalline solid | [2][4] |
| Melting Point | 32-35 °C | [4][5][6] |
| Boiling Point | 92 °C at 10 mmHg | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [6][8] |
| Solubility | Insoluble in water.[4] Soluble in Chloroform and Ethyl Acetate (slightly).[4] | [4] |
| InChI Key | OACPOWYLLGHGCR-UHFFFAOYSA-N | [2][6] |
| SMILES String | C1=CC(=C(C(=C1)Cl)C=O)F | [3] |
Safety and Handling
2-Chloro-6-fluorobenzaldehyde is classified as an irritant.[3] Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting. It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | References |
| Pictogram | GHS07 | [6][8] | |
| Signal Word | Warning | [6][8] | |
| Hazard Statements | H315 | Causes skin irritation | [3][6][8] |
| H319 | Causes serious eye irritation | [3][6][8] | |
| H335 | May cause respiratory irritation | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][9] |
| P264 | Wash skin thoroughly after handling | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |
Synthesis and Experimental Protocols
The primary methods for synthesizing 2-Chloro-6-fluorobenzaldehyde involve the oxidation of 2-chloro-6-fluorotoluene (B1346809).[2][10] An alternative patented method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst, which is presented as a more environmentally friendly approach.[2][11]
Below is a generalized experimental protocol for the synthesis of 2-Chloro-6-fluorobenzaldehyde via oxidation of the corresponding benzyl (B1604629) alcohol.
Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzyl alcohol [4][5]
-
Reaction Setup : To a 100 mL Schlenk tube, add 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol).
-
Solvent Addition : Add 3.0 mL of H₂O to the Schlenk tube.
-
Reaction Conditions : Stir the mixture vigorously for 0.5 hours under reflux conditions in the air.
-
Extraction : After the reaction is complete, extract the product with CH₂Cl₂ (3 x 2.0 mL).
-
Washing and Drying : Combine the organic phases, wash with H₂O (3.0 mL), and dry with anhydrous MgSO₄.
-
Purification : Concentrate the solution under vacuum. Purify the resulting residue by column chromatography to yield 2-chloro-6-fluorobenzaldehyde. An isolated yield of 90% has been reported for a similar reaction.[4][5][7]
Chemical Reactivity and Applications
2-Chloro-6-fluorobenzaldehyde serves as a crucial building block in the synthesis of various high-value chemicals. Its applications are most prominent in the pharmaceutical and agrochemical industries.[2][12]
Pharmaceutical Synthesis: This compound is a key intermediate in the production of semi-synthetic penicillins, specifically dicloxacillin (B1670480) and flucloxacillin.[2][10][13] These antibiotics are effective against bacteria that produce β-lactamase. It is also used in creating high-efficiency, low-toxicity fungicides.[12]
Key Reactions: A notable reaction involving 2-Chloro-6-fluorobenzaldehyde is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[5] This reaction is used to synthesize novel copolymers.[4]
Experimental Protocol: Knoevenagel Condensation [5]
-
Reactants : 2-Chloro-6-fluorobenzaldehyde and methyl cyanoacetate.
-
Catalyst : Piperidine.
-
Reaction : The reactants undergo a condensation reaction catalyzed by piperidine.
-
Product : This yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.
Conclusion
2-Chloro-6-fluorobenzaldehyde is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules, such as potent antibiotics. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Benchchem [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-fluorobenzaldehyde CAS#: 387-45-1 [m.chemicalbook.com]
- 5. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 [chemicalbook.com]
- 6. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
